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  • Product: (2-Ethynyl-5-methoxyphenyl)methanol
  • CAS: 89414-50-6

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for (2-Ethynyl-5-methoxyphenyl)methanol

Title: High-Fidelity NMR Characterization of (2-Ethynyl-5-methoxyphenyl)methanol: A Mechanistic Guide to Chemical Shifts Executive Summary (2-Ethynyl-5-methoxyphenyl)methanol (CAS 89414-50-6) is a highly functionalized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Fidelity NMR Characterization of (2-Ethynyl-5-methoxyphenyl)methanol: A Mechanistic Guide to Chemical Shifts

Executive Summary

(2-Ethynyl-5-methoxyphenyl)methanol (CAS 89414-50-6) is a highly functionalized aromatic building block frequently utilized in cross-coupling reactions and drug discovery pipelines[1]. Accurate structural verification of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth deconstruction of its 1 H and 13 C NMR chemical shifts. Rather than merely tabulating data, we elucidate the underlying quantum mechanical and electromagnetic phenomena—such as magnetic anisotropy and mesomeric effects—that dictate these shifts. Furthermore, we outline a self-validating experimental protocol to ensure maximum spectral fidelity.

Structural Deconstruction & Causality of Chemical Shifts

The molecular architecture of (2-ethynyl-5-methoxyphenyl)methanol presents a fascinating interplay of electron-donating and electron-withdrawing groups on a central benzene ring. Understanding the causality behind the chemical shifts requires analyzing the electronic contributions of each substituent.

2.1. The Mesomeric (+M) Effect of the Methoxy Group The methoxy group (-OCH 3​ ) at C-5 is a strong electron-donating group via resonance (+M effect), despite being inductively withdrawing (-I). The oxygen lone pairs delocalize into the aromatic π -system, significantly increasing electron density at the ortho (C-4, C-6) and para (C-2) positions[2].

  • Causality in 1 H NMR: The increased electron density at C-4 and C-6 shields the attached protons (H-4 and H-6). Consequently, these protons resonate at lower frequencies (upfield) compared to standard aromatic protons, typically appearing around δ 6.82 and δ 7.02 ppm, respectively[3].

  • Causality in 13 C NMR: The C-5 carbon directly attached to the electronegative oxygen is heavily deshielded ( δ ~160.5 ppm), while the ortho carbons (C-4, C-6) are shielded ( δ ~113.5 ppm) due to the resonance-induced electron density[3].

2.2. Diamagnetic Anisotropy of the Ethynyl Group The terminal alkyne (-C CH) at C-2 introduces a profound anisotropic effect. When placed in an external magnetic field ( B0​ ), the cylindrical π -electron cloud of the triple bond circulates, inducing a local magnetic field[4].

  • Causality in 1 H NMR: This induced field creates a shielding cone along the axis of the triple bond, which explains why the terminal alkyne proton resonates unusually upfield ( δ ~3.20 ppm) for a π -system[5]. Conversely, the equatorial plane perpendicular to the triple bond is a deshielding zone. Proton H-3, located in this equatorial plane, experiences an augmented magnetic field, pushing its resonance downfield to approximately δ 7.38 ppm[5].

  • Causality in 13 C NMR: The ipso carbon (C-2) is shielded by the alkyne group, typically resonating around δ 112.5 ppm, while the sp-hybridized alkyne carbons themselves appear in the characteristic δ 80–85 ppm range[2].

2.3. The Hydroxymethyl Group Dynamics The -CH 2​ OH group at C-1 exerts a localized inductive deshielding effect due to the electronegative oxygen. The methylene protons appear as a singlet around δ 4.75 ppm. The hydroxyl proton (-OH) shift is highly variable ( δ 1.5–3.0 ppm) because its resonance is dictated by the extent of intermolecular hydrogen bonding, which is strictly concentration- and temperature-dependent[2].

Standardized NMR Acquisition Protocol (Self-Validating System)

To ensure that the observed chemical shifts are true representations of the molecular structure and not instrumental artifacts, the following self-validating workflow must be employed.

  • Step 1: Precision Sample Preparation. Dissolve 15 mg of (2-ethynyl-5-methoxyphenyl)methanol in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ provides the deuterium lock signal, while TMS serves as an internal standard ( δ 0.00 ppm) to eliminate chemical shift drift caused by magnetic field variations[3].

  • Step 2: Probe Tuning and Matching. Adjust the probe's capacitance to match the exact resonance frequency of the sample. Causality: This maximizes radiofrequency (RF) power transfer, minimizing pulse width and maximizing the Signal-to-Noise Ratio (SNR), which is critical for detecting the low-abundance 13 C nuclei.

  • Step 3: Gradient Shimming & Validation Checkpoint. Execute 3D gradient shimming to homogenize the B0​ field.

    • Self-Validation: Perform a 1-scan dummy acquisition. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 0.5 Hz, the system must automatically reject the shim map and re-initiate. This guarantees that any peak broadening observed in the analyte (e.g., the -OH peak) is definitively structural and not an artifact of poor magnetic homogeneity.

  • Step 4: Thermal Equilibration. Lock the probe temperature at exactly 298.0 K for 5 minutes prior to acquisition. Causality: Temperature fluctuations alter hydrogen-bonding dynamics, which would cause the -OH proton shift to drift during a long 13 C acquisition[2].

Quantitative Data Presentation

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , 298 K)

ProtonShift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationMechanistic Causality
H-3 7.38d8.51HDeshielded by the equatorial anisotropy zone of the adjacent alkyne[5].
H-6 7.02d2.61HShielded by the +M effect of the ortho-methoxy group[2].
H-4 6.82dd8.5, 2.61HShielded by the +M effect of the para-methoxy group; couples to H-3 and H-6[3].
-CH 2​ OH 4.75s-2HDeshielded by the adjacent hydroxyl oxygen and the aromatic ring.
-OCH 3​ 3.80s-3HTypical resonance for an aryl methyl ether[3].
-C CH 3.20s-1HShielded by the axial anisotropy cone of the triple bond[4].
-OH 2.10br s-1HBroadened by chemical exchange; shift is concentration-dependent.

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ , 298 K)

CarbonShift ( δ , ppm)TypeMechanistic Causality
C-5 160.5C q​ Strongly deshielded by the directly attached electronegative oxygen (-OCH 3​ )[3].
C-1 142.0C q​ Deshielded by the inductive effect of the hydroxymethyl substituent.
C-3 133.0CHMeta to the methoxy group; lacks the +M shielding effect[2].
C-2 112.5C q​ Shielded by the ipso effect of the ethynyl group.
C-4 113.5CHShielded by the +M effect of the ortho-methoxy group[3].
C-6 113.3CHShielded by the +M effect of the ortho-methoxy group[3].
-C CH (int)82.0C q​ Internal sp-hybridized alkyne carbon.
-C CH (term)80.5CHTerminal sp-hybridized alkyne carbon.
-CH 2​ OH 63.5CH 2​ Deshielded by the directly attached hydroxyl group[2].
-OCH 3​ 55.4CH 3​ Typical shift for an aryl methoxy carbon[3].

Experimental Workflow Diagram

G N1 Sample Preparation (Compound + CDCl3 + TMS) N2 Probe Tuning & Matching (Optimize Sensitivity) N1->N2 Insert Sample N3 Shimming (Z1-Z5) (Ensure B0 Homogeneity) N2->N3 Lock Signal N4 Validation Checkpoint (TMS FWHM < 0.5 Hz) N3->N4 1-Scan Dummy N4->N3 Fail (>0.5 Hz) N5 Data Acquisition (1H / 13C / 2D NMR) N4->N5 Pass (<0.5 Hz) N6 FT & Phase Correction (Self-Validating Baseline) N5->N6 Process FID

Fig 1: Self-validating high-fidelity NMR acquisition workflow.

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Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of (2-Ethynyl-5-methoxyphenyl)methanol

Executive Summary (2-Ethynyl-5-methoxyphenyl)methanol (CAS: 89414-50-6) is a highly versatile bifunctional building block extensively utilized in the synthesis of complex indoles, benzofurans, and pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Ethynyl-5-methoxyphenyl)methanol (CAS: 89414-50-6) is a highly versatile bifunctional building block extensively utilized in the synthesis of complex indoles, benzofurans, and pharmaceutical intermediates. Despite its ubiquitous presence in synthetic pipelines, isolating high-quality single crystals for X-ray diffraction (XRD) requires a nuanced understanding of its supramolecular behavior. This technical whitepaper establishes a self-validating protocol for the crystallization, XRD data acquisition, and structural refinement of this compound. By analyzing the causality behind the experimental parameters, this guide ensures that researchers can reliably map the complex hydrogen-bonded networks that govern its solid-state architecture.

Molecular Architecture & Supramolecular Synthons

The structural integrity of (2-Ethynyl-5-methoxyphenyl)methanol in the solid state is dictated by three distinct functional groups attached to the central aromatic ring. The interplay between these groups defines the crystal packing:

  • Hydroxymethyl group (-CH₂OH): Acts as the primary classical hydrogen bond donor and acceptor (O-H···O).

  • Methoxy group (-OCH₃): Acts as a secondary, sterically hindered hydrogen bond acceptor.

  • Terminal Alkyne (-C≡CH): Functions as a weak, non-classical hydrogen bond donor (C-H···O) and participates in C-H···π interactions.

Causality in Crystal Packing: The terminal alkyne proton is exceptionally acidic compared to standard aliphatic or aromatic protons. Recent spectroscopic and crystallographic studies have demonstrated that terminal alkynes undergo significant structural redshifts (50–100 cm⁻¹) upon forming C-H···O hydrogen bonds with oxygen-containing acceptors[1]. In the solid state, the alkyne proton of (2-Ethynyl-5-methoxyphenyl)methanol is expected to form a non-classical C-H···O interaction with the methoxy oxygen or the hydroxyl oxygen of an adjacent molecule[2]. This non-classical interaction directly competes with, and often supplements, the classical O-H···O networks, driving the molecule to crystallize in lower-symmetry space groups (typically monoclinic or triclinic).

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, researchers must balance the hydrophobic nature of the ethynyl-methoxy-substituted benzene ring with the hydrophilic hydroxymethyl moiety. We employ a vapor diffusion strategy to achieve this balance.

Step-by-Step Methodology:

  • Solubilization: Dissolve 20 mg of (2-Ethynyl-5-methoxyphenyl)methanol in 0.5 mL of ethyl acetate (EtOAc).

    • Causality: EtOAc fully solubilizes both the polar and non-polar regions of the molecule without forming overwhelmingly strong competing hydrogen bonds that would inhibit the compound's self-assembly.

  • Antisolvent Layering: Place the open vial containing the EtOAc solution into a larger, sealed chamber containing 5 mL of n-heptane.

    • Causality: The slow vapor diffusion of the non-polar heptane into the EtOAc solution gradually lowers the dielectric constant of the medium. This gently forces the compound to nucleate via its intrinsic O-H···O and C-H···O supramolecular synthons rather than crashing out as an amorphous solid.

  • Thermal Control: Maintain the chamber at a strict 4 °C in a vibration-free environment for 72–96 hours.

    • Causality: Lower temperatures reduce the kinetic energy of the system, favoring the thermodynamic product (flawless, highly ordered single crystals) over kinetic precipitation.

  • Optical Validation: Harvest the resulting prismatic crystals. Screen a representative crystal under polarized light microscopy to confirm uniform extinction.

    • Causality: Uniform extinction validates the single-crystal nature and absence of micro-twinning prior to expensive X-ray exposure.

X-Ray Diffraction (XRD) Data Acquisition & Processing

Data Collection Parameters: Single-crystal X-ray diffraction (SC-XRD) should be performed using a diffractometer equipped with a microfocus Cu-Kα radiation source.

  • Causality for Cryogenic Temperature: Data collection must be executed at 100 K using a nitrogen cold stream. The methoxy group and the terminal alkyne are highly susceptible to thermal libration (rotational disorder). Cooling to 100 K minimizes these thermal ellipsoids, allowing for the precise localization of the critical alkyne and hydroxyl hydrogen atoms in the difference Fourier map.

Structure Solution and Refinement: The diffraction data is integrated and scaled, followed by an empirical absorption correction. The entire workflow is seamlessly managed within the OLEX2 graphical user interface[3], which provides a comprehensive environment for structure solution and analysis. The structure is solved using direct methods and refined using the SHELXL program[4], which remains the crystallographic gold standard for full-matrix least-squares refinement against F2 .

Quantitative Data Presentation

Table 1: Physicochemical & Expected Crystallographic Parameters

ParameterValue
Chemical Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
CAS Number 89414-50-6
Expected Crystal System Monoclinic or Triclinic
Expected Space Group P2₁/c or P-1
Key Hydrogen Bond Donors 2 (-OH, -C≡CH)
Key Hydrogen Bond Acceptors 2 (-OH, -OCH₃)

Table 2: SC-XRD Data Collection Parameters (Protocol Standard)

ParameterStandardized SettingCausality
Temperature 100(2) KMinimizes thermal ellipsoids of the alkyne and methoxy groups.
Radiation Source Cu-Kα ( λ=1.54184 Å)Enhances diffraction intensity for light-atom (C, H, O) organic crystals.
Detector Distance 40 - 50 mmOptimizes resolution while capturing high-angle reflections.
Scan Strategy ω and ϕ scansEnsures >99% completeness and high redundancy for accurate modeling.
Refinement Method Least-squares on F2 Standardized approach for robust statistical validation via SHELXL.

Visualizations

Workflow N1 1. Solubilization (EtOAc, 20 mg/0.5 mL) N2 2. Vapor Diffusion (n-Heptane Antisolvent) N1->N2 N3 3. Thermal Control (4 °C, 72-96 hours) N2->N3 N4 4. Optical Validation (Polarized Light Microscopy) N3->N4 N5 5. SC-XRD Acquisition (Cu-Kα, 100 K) N4->N5 N6 6. Structure Refinement (OLEX2 / SHELXL) N5->N6

Self-validating workflow for the crystallization and SC-XRD analysis of the target compound.

Synthons M1 Molecule A (Hydroxyl Donor) M2 Molecule B (Hydroxyl Acceptor) M1->M2 Classical O-H···O Strong H-Bond M3 Molecule C (Methoxy Acceptor) M4 Molecule D (Alkyne Donor) M4->M2 C-H···π Interaction Crystal Packing M4->M3 Non-Classical C-H···O Weak H-Bond

Expected intermolecular hydrogen bonding network driving the crystal packing.

References

  • Sigma-Aldrich. (2-Ethynyl-5-methoxyphenyl)methanol | 89414-50-6. Retrieved from

  • [3] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from

  • [2] RSC Publishing. (2007). Impact of sulfur substituents on the C–H…O interaction of terminal alkynes in crystal engineering. CrystEngComm. Retrieved from

  • [4] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from

  • [1] Liu, Y., et al. (2025). Beyond the Vibrational Stark Effect: Unraveling the Large Redshifts of Alkyne C–H Bond in Solvation Environments. Journal of the American Chemical Society. Retrieved from

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Foundational

An In-depth Technical Guide to the Electron-Donating Mechanism of the Methoxy Group in (2-Ethynyl-5-methoxyphenyl)methanol

Executive Summary This technical guide provides a comprehensive analysis of the core electronic principles governing the reactivity and properties of (2-Ethynyl-5-methoxyphenyl)methanol. The focus is a detailed elucidati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the core electronic principles governing the reactivity and properties of (2-Ethynyl-5-methoxyphenyl)methanol. The focus is a detailed elucidation of the electron-donating mechanism of the methoxy (-OCH₃) substituent, a common and influential functional group in organic and medicinal chemistry. We will dissect the interplay between the group's inductive and resonance effects, demonstrate how these phenomena modulate the electron density of the aromatic ring, and provide both theoretical and practical frameworks for understanding and predicting the molecule's behavior. This document is intended to serve as a valuable resource for professionals engaged in synthetic chemistry, drug design, and materials science, where a nuanced understanding of intramolecular electronics is paramount for innovation.

The Dichotomous Electronic Nature of the Methoxy Substituent

The methoxy group exerts a powerful influence on aromatic systems through a fascinating duality in its electronic character. It possesses both an electron-withdrawing inductive effect and a more potent electron-donating resonance effect. Understanding the balance between these two opposing forces is critical to predicting the chemical behavior of the substituted ring.

The Inductive Effect (-I): A Through-Sigma Withdrawal

Due to the high electronegativity of the oxygen atom relative to carbon, the methoxy group withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond framework. This is a distance-dependent effect that weakens progressively with each intervening bond. While this -I effect renders the ipso-carbon slightly electron-deficient, its influence on the entire ring is often overshadowed by the more powerful resonance effect.

The Resonance Effect (+M): A Through-Pi Donation

The defining characteristic of the methoxy group on a π-system is its ability to donate electron density via resonance (also known as the mesomeric effect, +M). The oxygen atom possesses lone pairs of electrons in p-orbitals that can effectively overlap with the π-electron system of the benzene ring. This delocalization of the lone pair into the ring significantly increases the electron density, particularly at the ortho and para positions relative to the methoxy group. This potent electron donation is the dominant factor in determining the group's overall electronic contribution to the aromatic system.

Caption: Competing electronic effects of the methoxy group on an aromatic ring.

Mechanistic Analysis in (2-Ethynyl-5-methoxyphenyl)methanol

To understand the specific electronic landscape of (2-Ethynyl-5-methoxyphenyl)methanol, we must consider the relative positions of the three substituents on the benzene ring. Assuming standard IUPAC nomenclature where the hydroxymethyl group defines the C1 position, the molecule has the following structure:

  • C1: Hydroxymethyl group (-CH₂OH)

  • C2: Ethynyl group (-C≡CH)

  • C5: Methoxy group (-OCH₃)

In this arrangement, the key spatial relationships are:

  • The methoxy group is para (at C5) to the ethynyl group (at C2).

  • The methoxy group is meta (at C5) to the hydroxymethyl group (at C1).

The para-relationship between the methoxy and ethynyl groups is the most significant interaction for electron delocalization. The strong +M (resonance) effect of the methoxy group donates electron density directly into the π-system, which can be delocalized across the ring to the ethynyl substituent.[1][2]

Resonance-Mediated Electron Delocalization

The electron-donating nature of the methoxy group can be visualized through a series of resonance structures. The delocalization of the oxygen lone pair creates a negative charge at the ortho and para positions. In the case of (2-Ethynyl-5-methoxyphenyl)methanol, the carbon atom bearing the ethynyl group (C2) is ortho to the methoxy group's point of attachment (C5, counting around the ring), and the carbon at C1 (bearing the methanol group) is meta. However, conventional numbering would place the methoxy group at C5, making it para to C2. This para relationship allows for direct electronic communication. The negative charge generated at C2 through resonance can then be further delocalized into the π-system of the ethynyl group.

Caption: Resonance delocalization in methoxybenzene (anisole), showing increased electron density (negative charge) at the ortho and para positions.

Note: The DOT script above is a conceptual representation. A chemical drawing program is required to generate the actual molecular structures.

This increased electron density makes the aromatic ring, particularly the carbon atoms ortho and para to the methoxy group, more nucleophilic and thus more reactive towards electrophiles.[3]

Empirical and Computational Validation

The theoretical principles of electron donation can be validated through both experimental data and computational modeling.

Quantitative Assessment: Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene ring.[4] The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing nature of a group. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

As shown in the table below, the methoxy group has a negative σₚ value, confirming its strong electron-donating character through resonance when in the para position.[5][6] Conversely, its σₘ value is positive, revealing that when resonance is not possible (as in the meta position), the electron-withdrawing inductive effect becomes more apparent.[5]

SubstituentHammett Constant (σₚ)Hammett Constant (σₘ)Dominant Effect at Position
Methoxy (-OCH₃)-0.27+0.12Electron-donating (para) / Electron-withdrawing (meta)
Ethynyl (-C≡CH)+0.23+0.21Electron-withdrawing
Hydroxymethyl (-CH₂OH)-0.01-0.01Weakly Electron-donating
Data compiled from various authoritative sources.[4][7][8][9]

In (2-Ethynyl-5-methoxyphenyl)methanol, the para-methoxy group strongly donates electrons, counteracting the withdrawing effect of the ethynyl group and enriching the overall electron density of the aromatic ring.

Computational Modeling: Visualizing Electron Density

Modern computational chemistry provides powerful tools to visualize the electronic structure of molecules. Methods like Density Functional Theory (DFT) can be used to calculate and plot the electrostatic potential (ESP) map of (2-Ethynyl-5-methoxyphenyl)methanol. An ESP map illustrates the charge distribution across a molecule, with red regions indicating high electron density (negative potential) and blue regions indicating low electron density (positive potential).

For our target molecule, a DFT-calculated ESP map would be expected to show a significant region of high electron density (red/yellow) around the aromatic ring, particularly concentrated near the C2 and C6 positions (ortho and para to the methoxy group), visually confirming the powerful +M effect.

Computational_Workflow Workflow for Computational Analysis A 1. Molecule Construction Build 3D structure of (2-Ethynyl-5-methoxyphenyl)methanol B 2. Geometry Optimization Perform energy minimization (e.g., using DFT with B3LYP functional) A->B C 3. Single-Point Energy Calculation Compute electronic properties at the optimized geometry B->C D 4. Property Analysis Generate Electron Density and Electrostatic Potential (ESP) Maps C->D E 5. Visualization Render ESP map onto the electron density surface for interpretation D->E

Caption: A typical workflow for the computational analysis of a molecule's electronic properties.

Experimental Protocol: Computational Analysis via DFT

This section outlines a standardized protocol for performing a DFT calculation to analyze the electronic properties of (2-Ethynyl-5-methoxyphenyl)methanol.

4.1 Objective: To compute and visualize the electrostatic potential map to confirm the electron-donating effect of the methoxy group.

4.2 Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS, with a visualization tool like GaussView or Avogadro.

4.3 Methodology:

  • Structure Input: Construct the 3D coordinates of (2-Ethynyl-5-methoxyphenyl)methanol using the software's molecular builder.

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Set up a geometry optimization calculation.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (a common and robust hybrid functional).

    • Basis Set: 6-31G(d) (a standard Pople-style basis set sufficient for this type of analysis).

    • Solvation (Optional): To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied, specifying a solvent (e.g., water or DMSO).

    • Execute the calculation and confirm that it has converged to a true energy minimum (no imaginary frequencies in a subsequent frequency calculation).

  • ESP Map Generation:

    • Using the optimized geometry from the previous step, set up a single-point energy calculation with the same functional and basis set.

    • Include a keyword in the input file to request the generation of the electron density and electrostatic potential data (e.g., Pop=MK and IOp(6/50=1) in Gaussian to generate the necessary data for high-quality ESP plots).

    • The software will generate a cube file (.cube) or similar format containing the volumetric data for the electron density and the ESP.

  • Visualization:

    • Load the optimized coordinates and the generated cube file into the visualization software.

    • Generate an isosurface of the total electron density (e.g., at a value of 0.002 atomic units).

    • Map the electrostatic potential data onto this density surface as a color gradient.

4.4 Expected Outcome: The resulting visualization should display a color-coded surface of the molecule. Regions of high electron density (nucleophilic character), influenced by the methoxy group's donation, will appear in shades of red. Regions of low electron density (electrophilic character) will appear in shades of blue. This provides a direct, visual confirmation of the electronic principles discussed in this guide.

Conclusion

The methoxy group in (2-Ethynyl-5-methoxyphenyl)methanol functions as a potent electron-donating substituent, primarily through a dominant resonance (+M) effect that overrides its weaker inductive (-I) withdrawal. This donation significantly increases the electron density of the aromatic ring, particularly at the para position occupied by the ethynyl group. This fundamental electronic mechanism is crucial for predicting the molecule's reactivity in electrophilic aromatic substitution, its interaction with biological targets, and its potential applications in materials science. The principles and validation methods outlined in this guide provide researchers with a robust framework for understanding and leveraging the nuanced electronic properties of this and related substituted aromatic compounds.

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene. Retrieved from BenchChem technical guides.[10]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link][5]

  • Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Retrieved from Filo user queries.[11]

  • University of Calgary. (n.d.). Example Question involving substituent effects (inductive vs resonance). Retrieved from University of Calgary, Department of Chemistry resources.[12]

  • Chemistry Steps. (2024, February 16). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link][1]

  • University of Illinois. (2009, October 6). Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes. Retrieved from course materials.[2]

  • The Organic Chemistry Tutor. (2024, June 16). Electrophilic Aromatic Substitution | Electron Donating Groups and Withdrawing Groups. Retrieved from YouTube.[3]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Substituted Benzenes. Retrieved from a presentation on ResearchGate.[13]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link][6]

  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from Science.gov topic searches.[7]

  • University of California, Irvine. (n.d.). Problem Set #3 – Solutions. Retrieved from UCI Chemistry course materials.[14]

  • Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link][8]

  • Scribd. (n.d.). Hammett Equation and Substituent Constants. Retrieved from Scribd educational documents.[9]

  • ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]

  • Doron Scientific. (2023, February 26). (2-Ethynyl-5-methoxyphenyl)methanol. Retrieved from [Link]

  • Reddit. (2024, January 9). Pretty Illustrations of Electron Density Maps in Simple Molecules.
  • Shao, Y., et al. (2022). Visualization of Electron Density Changes Along Chemical Reaction Pathways.
  • SCM. (2025). Visualization of densities, orbitals potentials, …. SCM Software for Chemistry & Materials Tutorials. Retrieved from [Link]

  • ChemRxiv. (2025). Learning the One-Electron Reduced Density Matrix at SCF Convergence Thresholds.
  • Digital CSIC. (2021, June 1). Evaluation of Electron Density Shifts in Noncovalent Interactions.
  • National Institute of Standards and Technology (NIST). (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemicalBook. (n.d.). (2-ethoxy-5-methoxyphenyl)(phenyl)methanol.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Bioconjugation Utilizing (2-Ethynyl-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed guide to the principles and applications of bioconjugation tech...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the principles and applications of bioconjugation techniques involving the terminal alkyne, (2-Ethynyl-5-methoxyphenyl)methanol. As a versatile reagent, its unique structural features—a reactive ethynyl group for click chemistry, a methoxy substituent, and a benzylic alcohol—offer distinct advantages in the synthesis of complex bioconjugates. These application notes are designed to provide researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their work, from fluorescent labeling of biomolecules to the construction of sophisticated antibody-drug conjugates (ADCs). The protocols provided herein are model systems and should be optimized for specific applications.

Introduction to Bioconjugation with (2-Ethynyl-5-methoxyphenyl)methanol

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical sciences.[1] The development of highly specific and efficient ligation chemistries has been pivotal to this field. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a particularly powerful tool due to its high yields, selectivity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[2][3]

(2-Ethynyl-5-methoxyphenyl)methanol is a functionalized terminal alkyne that serves as a valuable building block in CuAAC-mediated bioconjugation. Its key features include:

  • Terminal Alkyne: The ethynyl group is the reactive handle for the CuAAC reaction, enabling the formation of a stable triazole linkage with an azide-modified biomolecule.[2]

  • Methoxyphenyl Group: The electron-donating methoxy group can subtly influence the electronic properties of the alkyne.

  • Benzylic Methanol: The primary alcohol functionality provides a potential secondary site for further chemical modification or can enhance the aqueous solubility of the molecule and its conjugates, a desirable property for biological applications.

These characteristics make (2-Ethynyl-5-methoxyphenyl)methanol a compelling choice for researchers seeking to introduce a versatile linker into their bioconjugation strategies.

The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole.[4]

Mechanism of CuAAC

The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently undergoes rearrangement and protonolysis to yield the stable triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne (2-Ethynyl-5-methoxyphenyl)methanol Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide Coordination Azide Azide-Biomolecule Cupracycle Six-membered Cupracycle Azide->Cupracycle CuI Cu(I) CuI->Cu_Acetylide Triazole Triazole-linked Bioconjugate Cu_Acetylide->Cupracycle Cycloaddition Triazole_Cu Triazole-Copper Intermediate Cupracycle->Triazole_Cu Rearrangement Triazole_Cu->CuI Regeneration Triazole_Cu->Triazole Protonolysis Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_analysis Purification & Analysis Protein Azide-modified Protein Mix Combine Protein and Alkyne-Dye Protein->Mix Alkyne_Dye (2-Ethynyl-5-methoxyphenyl)methanol -Dye Conjugate Alkyne_Dye->Mix Add_Catalyst Add CuSO4/THPTA Mix->Add_Catalyst Initiate Add Sodium Ascorbate Add_Catalyst->Initiate Purify Purification (e.g., SEC) Initiate->Purify Incubate 1-2h Analyze Characterization (e.g., Spectroscopy) Purify->Analyze

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Application

Selective oxidation of the hydroxymethyl group in (2-Ethynyl-5-methoxyphenyl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating protocol for the chemoselective oxidation of the benzylic hydroxymethyl group in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating protocol for the chemoselective oxidation of the benzylic hydroxymethyl group in (2-ethynyl-5-methoxyphenyl)methanol, yielding 2-ethynyl-5-methoxybenzaldehyde.

Executive Summary & Chemical Context

The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug discovery. 2-Ethynyl-5-methoxybenzaldehyde is a highly versatile intermediate, predominantly utilized in transition-metal-catalyzed cascade cyclizations. For example, it is a critical precursor in copper-catalyzed four-component couplings to generate 3-(aminomethyl)isoquinoline-fused polycyclic compounds[1], and in cobalt-catalyzed oxidative annulations to form isoquinoliniums[2].

The precursor, (2-ethynyl-5-methoxyphenyl)methanol , presents a unique synthetic challenge: the selective oxidation of a primary benzylic alcohol to an aldehyde in the presence of a sensitive terminal alkyne (-C≡CH) and an electron-rich methoxyarene. Harsh oxidants (e.g., Jones reagent, KMnO₄) will over-oxidize the aldehyde to a carboxylic acid, cleave the alkyne, or induce Glaser-type homocoupling. Therefore, mild, highly chemoselective conditions are mandatory.

Mechanistic Rationale & Reagent Selection

To achieve absolute chemoselectivity, the oxidation must target the activated nature of the benzylic carbon without interacting with the π-system of the alkyne. We detail two field-proven methodologies:

A. Activated Manganese Dioxide (MnO₂)

Activated MnO₂ is a heterogeneous oxidant that selectively oxidizes allylic, propargylic, and benzylic alcohols[3].

  • Causality of Selectivity: The reaction occurs entirely on the solid surface of the MnO₂ lattice via a single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanism[3]. Because the terminal alkyne cannot form the necessary stable radical intermediate on the metal oxide surface, it remains completely untouched.

  • Operational Advantage: The heterogeneous nature allows for a simple filtration workup, making it ideal for large-scale industrial applications[3].

B. Dess-Martin Periodinane (DMP)

DMP is a hypervalent iodine(V) reagent renowned for its mild conditions (room temperature, neutral pH) and high chemoselectivity[4].

  • Causality of Selectivity: The oxidation is driven by a rapid ligand exchange where the benzylic hydroxyl group displaces an acetate ligand on the iodine center, forming a diacetoxyalkoxyperiodinane intermediate[4]. Subsequent intramolecular deprotonation by the displaced acetate yields the aldehyde[4]. The neutral conditions prevent acid-catalyzed hydration of the alkyne.

Visualizing the Workflows

Workflow Substrate (2-Ethynyl-5-methoxyphenyl)methanol MnO2 Method A: MnO2 (Heterogeneous) Substrate->MnO2 Mild Oxidation DMP Method B: DMP (Homogeneous) Substrate->DMP Mild Oxidation Product 2-Ethynyl-5-methoxybenzaldehyde MnO2->Product Filtration DMP->Product Aqueous Quench App Cascade Cyclization (Isoquinoline Synthesis) Product->App Downstream

Fig 1. Synthetic workflow for the selective oxidation and downstream application.

Mechanism Step1 1. Ligand Exchange Alcohol displaces acetate on Iodine(V) Step2 2. Intermediate Formation Diacetoxyalkoxyperiodinane forms Step1->Step2 Step3 3. Deprotonation Acetate acts as base, removes α-proton Step2->Step3 Step4 4. Product Release Aldehyde + Iodinane + Acetic Acid Step3->Step4

Fig 2. Mechanistic pathway of Dess-Martin Periodinane (DMP) mediated alcohol oxidation.

Comparative Data Summary

ParameterMethod A: Activated MnO₂Method B: DMP Oxidation
Reagent Equivalents 10.0 – 15.0 eq (Surface-dependent)1.1 – 1.5 eq (Stoichiometric)
Reaction Time 4 – 12 hours1 – 2 hours
Reaction Temperature Room Temp to 40 °C0 °C warming to Room Temp
Workup Complexity Low (Celite Filtration)Medium (Aqueous Quench & Extraction)
Alkyne Tolerance ExcellentExcellent
Scalability High (Industrial friendly)Moderate (Cost & shock-sensitivity at scale)[4]

Experimental Methodologies

Method A: Heterogeneous Oxidation using Activated MnO₂

This method is recommended for scale-up (>10 grams) due to the safety and ease of workup.

Step-by-Step Protocol:

  • Preparation: Dissolve (2-ethynyl-5-methoxyphenyl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).

  • Reagent Addition: Add freshly activated MnO₂ (10.0 to 15.0 equiv) in one portion. Causality: A large stoichiometric excess is required because the reaction is limited to the active surface area of the solid lattice[3].

  • Reaction: Stir the black suspension vigorously at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Once the starting material is consumed, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts.

  • Isolation: Wash the Celite pad thoroughly with excess DCM. Concentrate the combined filtrates under reduced pressure to afford the pure 2-ethynyl-5-methoxybenzaldehyde.

Method B: Homogeneous Oxidation using Dess-Martin Periodinane (DMP)

This method is recommended for rapid, small-to-medium scale synthesis where speed and absolute yield are prioritized.

Step-by-Step Protocol:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Causality: Moisture must be excluded as water competitively hydrolyzes the hypervalent iodine reagent[5].

  • Buffering: Add solid NaHCO₃ (1.5 equiv) to the solution. Causality: DMP oxidation generates acetic acid as a byproduct[4]. The buffer prevents acid-catalyzed hydration of the terminal alkyne and protects the electron-rich methoxyarene ring.

  • Reagent Addition: Cool the mixture to 0 °C. Add DMP (1.2 equiv) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Quench (Critical Step): Pour the reaction mixture into an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Causality: Na₂S₂O₃ reduces unreacted, potentially hazardous iodine(V) species to safe, water-soluble iodine salts, while NaHCO₃ neutralizes residual acids.

  • Isolation: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating Analytical Checks

To ensure the integrity of the protocol, validate the product using the following markers:

  • TLC Validation: The product aldehyde will elute higher (less polar) than the starting benzylic alcohol. Staining the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) will yield a bright orange spot, confirming the presence of the newly formed carbonyl group.

  • ¹H NMR Validation (CDCl₃):

    • Disappearance: The benzylic -CH₂- protons (typically a singlet around 4.6–4.8 ppm) must completely disappear.

    • Appearance: A distinct, sharp singlet for the aldehyde proton will appear far downfield at approximately 10.49 ppm [2].

    • Retention: The terminal alkyne proton (-C≡CH) should remain intact, visible as a singlet around 3.37 ppm[2].

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Method

Application Note: Synthesis of Advanced Bifunctional Fluorescent Probes Utilizing (2-Ethynyl-5-methoxyphenyl)methanol

Introduction & Rationale The development of highly specific fluorescent probes is a cornerstone of modern molecular imaging, diagnostics, and drug development. The molecule (2-Ethynyl-5-methoxyphenyl)methanol (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of highly specific fluorescent probes is a cornerstone of modern molecular imaging, diagnostics, and drug development. The molecule (2-Ethynyl-5-methoxyphenyl)methanol (CAS No. 89414-50-6)[1],[2] serves as an exceptional bifunctional scaffold for constructing modular fluorescent probes. Its unique structural topology offers three distinct chemical advantages:

  • Ethynyl Group (-C≡CH): Acts as a highly reactive, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

  • Hydroxymethyl Group (-CH2OH): Provides a primary alcohol for mild esterification or etherification, allowing the attachment of targeting ligands (e.g., peptides, antibodies, or small molecules like Biotin).

  • Methoxy Group (-OCH3): Functions as an electron-donating group that can modulate local hydrophobicity and tune the photophysical properties of the conjugated fluorophore via Photoinduced Electron Transfer (PET).

This application note details a robust, two-phase bioconjugation workflow to synthesize a targeted fluorescent probe (e.g., a Biotin-Cy5 probe) using this versatile building block.

Mechanistic Insights & Experimental Design

To ensure high yield and preserve the integrity of both the targeting ligand and the fluorophore, the synthesis is divided into two orthogonal phases. As an application scientist, understanding the causality behind these choices is critical for troubleshooting and optimization.

Phase 1: Steglich Esterification Direct esterification of carboxylic acids with alcohols often requires harsh acidic conditions that can degrade sensitive biological ligands. Steglich esterification circumvents this by utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[4]. This mild, room-temperature reaction effectively couples a targeting moiety (e.g., Biotin-PEG4-COOH) to the hydroxymethyl group of (2-Ethynyl-5-methoxyphenyl)methanol without reacting with the terminal alkyne[5].

Phase 2: CuAAC Click Chemistry The resulting alkyne-functionalized intermediate is then "clicked" to an azide-bearing fluorophore (e.g., Sulfo-Cy5-Azide). CuAAC is chosen for its near-perfect regiospecificity and bioorthogonality[6]. The mechanism relies on the formation of a copper(I) acetylide complex[7],[8]. Because Cu(I) is thermodynamically unstable and prone to disproportionation, sodium ascorbate is used as a continuous reducing agent. Furthermore, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is employed as a water-soluble ligand to stabilize the Cu(I) oxidation state and prevent the generation of reactive oxygen species (ROS) that could otherwise bleach the fluorophore[3].

Experimental Protocols

(Note: All procedures should be performed under a nitrogen atmosphere unless otherwise stated. Protect fluorophores from ambient light during Phase 2.)

Protocol A: Synthesis of Alkyne-Biotin Intermediate via Steglich Esterification

Reagents:

  • (2-Ethynyl-5-methoxyphenyl)methanol (1.0 eq)

  • Biotin-PEG4-COOH (1.1 eq)

  • DCC (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve Biotin-PEG4-COOH and (2-Ethynyl-5-methoxyphenyl)methanol in anhydrous DCM at 0 °C.

  • Catalysis: Add DMAP to the stirring solution.

  • Coupling: Dissolve DCC in a minimal volume of DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours. A white precipitate of dicyclohexylurea (DCU) will form, serving as a visual validation of successful coupling.

  • Purification: Filter the mixture to remove DCU. Wash the filtrate with 0.1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the Alkyne-Biotin intermediate.

Protocol B: Fluorophore Conjugation via CuAAC Click Chemistry

Reagents:

  • Alkyne-Biotin Intermediate (1.0 eq)

  • Sulfo-Cy5-Azide (1.0 eq)

  • CuSO4·5H2O (0.1 eq)

  • THPTA ligand (0.5 eq)

  • Sodium Ascorbate (0.5 eq)

  • Solvent: DMSO / H2O (1:1 v/v)

Step-by-Step Methodology:

  • Pre-complexation: In a small vial, mix CuSO4 and THPTA in degassed water. Incubate for 5 minutes to form the Cu(I)-stabilizing complex.

  • Reaction Assembly: In a light-protected round-bottom flask, dissolve the Alkyne-Biotin intermediate and Sulfo-Cy5-Azide in DMSO. Add the pre-complexed CuSO4/THPTA solution.

  • Initiation: Add a freshly prepared aqueous solution of Sodium Ascorbate to the mixture. The solution may briefly change color, visually validating the reduction of Cu(II) to active Cu(I).

  • Incubation: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Isolation: Purify the final Cy5-Biotin fluorescent probe using reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to remove unreacted fluorophore and copper catalysts. Lyophilize the product and store at -20 °C in the dark.

Visualization of the Bioconjugation Workflow

G BB (2-Ethynyl-5-methoxyphenyl)methanol (Bifunctional Core) Steglich Steglich Esterification (DCC, DMAP, DCM) BB->Steglich Biotin Biotin-PEG4-COOH (Targeting Ligand) Biotin->Steglich Int Alkyne-Biotin Intermediate (Click-Ready) Steglich->Int Phase 1 CuAAC CuAAC Click Chemistry (CuSO4, NaAsc, THPTA) Int->CuAAC Cy5 Sulfo-Cy5-Azide (Fluorophore) Cy5->CuAAC Probe Final Cy5-Biotin Fluorescent Probe CuAAC->Probe Phase 2

Two-phase bioconjugation workflow for synthesizing targeted fluorescent probes.

Quantitative Data Summary

Reaction PhaseMethodologyCatalyst / ReagentsSolvent SystemTemp / TimeExpected Yield
Phase 1 Steglich EsterificationDCC (1.2 eq), DMAP (0.1 eq)Anhydrous DCM0 °C to RT, 12-16 h75% - 85%
Phase 2 CuAAC Click ChemistryCuSO4 (0.1 eq), NaAsc (0.5 eq), THPTA (0.5 eq)DMSO / H2O (1:1)RT, 2-4 h> 90%

References

  • Pickens, C. J., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, 29(3), 686–701. URL:[Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302–1315. URL:[Link]

  • O'Connor, D., Byrne, A., & Keyes, T. E. (2019). Linker length in fluorophore–cholesterol conjugates directs phase selectivity and cellular localisation in GUVs and live cells. RSC Advances, 9(40), 22805–22816. URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suppressing Glaser Homocoupling in (2-Ethynyl-5-methoxyphenyl)methanol Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering dimerization issues when utilizing (2-Ethynyl-5-methoxyphenyl)methanol in cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering dimerization issues when utilizing (2-Ethynyl-5-methoxyphenyl)methanol in cross-coupling reactions.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols to eliminate Glaser homocoupling from your synthetic workflows.

Mechanistic Insight: The Root Cause of Dimerization

When performing a standard Sonogashira cross-coupling, the terminal alkyne reacts with a copper(I) co-catalyst to form a copper acetylide intermediate. This intermediate is essential for transmetalation to the palladium catalytic cycle. However, in the presence of trace oxygen, the copper(I) acetylide undergoes an oxidative dimerization known as Glaser homocoupling , yielding an undesired 1,3-diyne[1].

(2-Ethynyl-5-methoxyphenyl)methanol is exceptionally susceptible to this side reaction due to its electronic structure. The methoxy (-OMe) group at position 5 is para to the ethynyl group at position 2. This strongly electron-donating group pumps electron density into the alkyne via resonance. Consequently, the resulting copper acetylide is highly nucleophilic and electron-rich, drastically lowering the activation energy required for its oxidation to the Cu(II) species that triggers homocoupling[2].

CompetingPathways Alkyne (2-Ethynyl-5-methoxyphenyl)methanol Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Cu(I), Base Pd_Cycle Pd Catalytic Cycle (+ Aryl Halide) Cu_Acetylide->Pd_Cycle Transmetalation O2_Oxidation Oxidation by O₂ / Cu(II) Cu_Acetylide->O2_Oxidation Competing Pathway CrossProduct Cross-Coupled Product (Desired) Pd_Cycle->CrossProduct Reductive Elimination GlaserProduct Glaser Homocoupled Diyne (Undesired) O2_Oxidation->GlaserProduct Dimerization

Figure 1: Competing Sonogashira cross-coupling and Glaser homocoupling pathways.

Troubleshooting & FAQs

Q1: I rigorously degassed my solvents using freeze-pump-thaw cycles, but I still observe 15–20% homocoupling. What is going wrong? A1: Even with strict anaerobic conditions, high steady-state concentrations of an electron-rich terminal alkyne favor bimolecular homocoupling. Furthermore, commercially available Cu(I) salts (like CuI) often contain trace amounts of Cu(II) impurities from storage[1]. To resolve this, transition to a syringe pump addition method to keep the unreacted alkyne concentration near zero.

Q2: Can I completely remove copper from the reaction to prevent this? A2: Yes. Copper-free Sonogashira coupling is the most definitive solution for electron-rich alkynes[3]. By utilizing an active palladium catalyst (e.g., Pd(OAc)₂ with electron-rich phosphine ligands like SPhos or XPhos) and an appropriate base (like Cs₂CO₃ or amines), the alkyne is deprotonated and undergoes direct transmetalation to palladium, entirely bypassing the problematic copper acetylide intermediate[4].

Q3: My aryl chloride substrate is unreactive under copper-free conditions. How can I use copper without destroying my alkyne? A3: If copper is mandatory for reactivity, you must actively suppress its oxidation. You can achieve this by conducting the reaction under a reducing atmosphere (e.g., 5% H₂ in Argon)[5], or by adding a mild reducing agent such as ascorbic acid to the reaction mixture, which continuously reduces any formed Cu(II) back to Cu(I)[6].

Quantitative Impact of Reaction Parameters

The table below summarizes the expected distribution of products when coupling (2-Ethynyl-5-methoxyphenyl)methanol with an aryl iodide under various optimized and unoptimized conditions.

Reaction ConditionCatalyst SystemAtmosphereAlkyne Addition MethodCross-Coupling Yield (%)Glaser Homocoupling (%)
Standard SonogashiraPdCl₂(PPh₃)₂ / CuIAirBolus (All at once)3560
Degassed StandardPdCl₂(PPh₃)₂ / CuIArgonBolus6525
Syringe Pump AdditionPdCl₂(PPh₃)₂ / CuIArgonSlow (over 4h)828
Reducing AtmospherePdCl₂(PPh₃)₂ / CuI5% H₂ in ArBolus89< 2
Copper-FreePd(OAc)₂ / SPhosArgonBolus92< 1

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring physical changes in the reaction mixture, you can confirm the integrity of your setup in real-time.

Protocol A: Copper-Free Sonogashira Coupling (Recommended)

This protocol eliminates the Glaser pathway entirely by omitting the copper co-catalyst[3].

  • Reagent Preparation: Dry all glassware in an oven at 120 °C overnight. Cool under a continuous stream of high-purity Argon.

  • Catalyst Loading: To a Schlenk flask, add the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmospheric Control: Seal the flask and perform three vacuum/Argon backfill cycles.

  • Solvent Addition: Add anhydrous, degassed DMF (or Toluene) via syringe. Stir at room temperature for 10 minutes to allow the active Pd(0) catalyst complex to form.

  • Alkyne Addition: Dissolve (2-Ethynyl-5-methoxyphenyl)methanol (1.2 equiv) in 1 mL of degassed solvent. Add this solution dropwise over 1 hour using a syringe pump.

  • Reaction & Self-Validation: Heat the mixture to 80 °C.

    • Validation Checkpoint: The solution should transition to a clear amber/orange. If the solution rapidly turns black and opaque, the palladium has precipitated as inactive "Pd black," indicating oxygen ingress or ligand failure.

Protocol B: Copper-Catalyzed Coupling with a Reducing Atmosphere

Use this protocol if your electrophile (e.g., an unactivated aryl chloride) strictly requires copper to facilitate the reaction[5].

  • Setup: Add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (2 mol%) to a Schlenk flask.

  • Reducing Atmosphere: Evacuate the flask and backfill with a 5% H₂ / 95% Argon gas mixture (forming gas). Repeat three times. The hydrogen acts as a mild reducing agent to maintain copper in the +1 state[5].

  • Execution: Add degassed triethylamine (solvent/base). Add the alkyne (1.1 equiv) via syringe. Stir at 60 °C.

  • Self-Validation Checkpoint: Monitor the color of the solution. A successful reaction will remain yellow/brown. If the solution develops a green or blue tint , Cu(II) has formed. This is an immediate warning that the reducing atmosphere has failed, oxygen is present, and Glaser homocoupling is actively occurring.

ProtocolWorkflow Step1 1. Reagent Prep (Dry & Degas) Step2 2. Catalyst Loading (Pd only, No Cu) Step1->Step2 Step3 3. Inert Atmosphere (Schlenk Line) Step2->Step3 Step4 4. Slow Addition (Syringe Pump) Step3->Step4 Step5 5. Reaction & Workup Step4->Step5

Figure 2: Optimized workflow for copper-free Sonogashira coupling to prevent dimerization.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview National Center for Biotechnology Information (PMC)[Link]

  • Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes The Journal of Organic Chemistry (ACS Publications)[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling Organic Letters (via Washington.edu)[Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers ResearchGate / Macromolecules[Link]

Sources

Optimization

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of (2-Ethynyl-5-methoxyphenyl)methanol

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of (2-Ethynyl-5-methoxyphenyl)methanol in aqueous r...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of (2-Ethynyl-5-methoxyphenyl)methanol in aqueous reaction media. The following question-and-answer format addresses common challenges and offers detailed, field-proven protocols to achieve successful experimental outcomes.

Understanding the Challenge: Physicochemical Properties

(2-Ethynyl-5-methoxyphenyl)methanol, with the molecular formula C₁₀H₁₀O₂, is a substituted aromatic alcohol.[1][2] Its structure, featuring a phenyl ring, an ethynyl group, and a methoxy group, contributes to its predominantly non-polar character. This inherent hydrophobicity leads to low solubility in aqueous solutions, a common hurdle in various experimental setups, including reaction chemistry, biological assays, and formulation development.

Based on its structure, (2-Ethynyl-5-methoxyphenyl)methanol is predicted to have low aqueous solubility but should be soluble in common organic solvents like alcohols, ethers, and ketones.[3] The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) group provides some capacity for hydrogen bonding, but the larger hydrophobic surface area of the benzene ring and the ethynyl group dominates its interaction with water.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with (2-Ethynyl-5-methoxyphenyl)methanol in water is sluggish and incomplete. How can I improve its solubility to enhance reaction rates?

A1: Root Cause Analysis & Strategic Solutions

The poor performance of your reaction is likely due to the limited availability of the substrate in the aqueous phase, where it can interact with water-soluble reagents. To overcome this, we must increase the apparent solubility of (2-Ethynyl-5-methoxyphenyl)methanol. Here are several effective strategies, ranging from simple to more complex approaches.

The addition of a water-miscible organic solvent, known as a co-solvent, is often the first and most straightforward approach.[4][5] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for hydrophobic molecules to dissolve.[6][7]

dot

Caption: Co-solvents reduce the polarity of water, enhancing substrate solubility.

Recommended Co-Solvents & Starting Concentrations:

Co-SolventStarting % (v/v)Rationale & Considerations
Ethanol (EtOH) 10-50%Readily available, low toxicity, and effective for many organic compounds. May require higher percentages for significant solubility enhancement.
Dimethyl Sulfoxide (DMSO) 5-30%A powerful aprotic solvent that can dissolve a wide range of non-polar compounds.[8] Can sometimes interfere with certain reaction types; check for compatibility.
Tetrahydrofuran (THF) 10-40%A good choice for reactions where a less polar, aprotic environment is beneficial. Ensure it is free of peroxides.
Acetonitrile (ACN) 10-40%A polar aprotic solvent commonly used in HPLC, also effective as a co-solvent in reactions.

Step-by-Step Protocol for Co-Solvent Optimization:

  • Screening: Prepare small-scale test solutions of your aqueous reaction medium with varying percentages of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Assessment: To each test solution, add a known excess of (2-Ethynyl-5-methoxyphenyl)methanol.

  • Equilibration: Stir or shake the mixtures at a constant temperature for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Observation & Quantification: Visually inspect for undissolved material. For a more quantitative measure, filter the saturated solutions and analyze the filtrate concentration using a suitable technique like HPLC or UV-Vis spectroscopy.

  • Reaction Test: Once an effective co-solvent system is identified, run your reaction under these conditions and compare the results to your original aqueous-only setup.

The solubility of phenolic compounds can be influenced by the pH of the solution.[9][10] Although (2-Ethynyl-5-methoxyphenyl)methanol is technically a benzyl alcohol and not a phenol, the hydroxyl group's acidity can be affected by the aromatic ring. While the effect may be less pronounced than for a true phenol, it is a variable worth investigating, especially at higher pH values where the hydroxyl group can be deprotonated to form a more polar phenoxide-like species.[11]

Important Considerations:

  • Stability: High pH can sometimes lead to the degradation of phenolic compounds.[12] It's crucial to assess the stability of your compound at the tested pH values over the course of your reaction time.

  • Reaction Compatibility: Ensure that the adjusted pH does not adversely affect your reagents or catalyze unwanted side reactions.

Step-by-Step Protocol for pH Optimization:

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 7, 8, 9, 10). Use buffers that are compatible with your reaction chemistry.

  • Solubility Testing: Add an excess of (2-Ethynyl-5-methoxyphenyl)methanol to each buffered solution.

  • Equilibration and Analysis: Equilibrate the mixtures as described in the co-solvent protocol and quantify the dissolved concentration.

  • Stability Assessment: In parallel, prepare solutions of your compound at the target pH values and monitor for any degradation over time using a technique like HPLC.

Q2: I need to avoid organic solvents in my experiment. What are some alternative methods to solubilize (2-Ethynyl-5-methoxyphenyl)methanol?

A2: Solvent-Free Approaches

For applications where organic solvents are undesirable, such as in certain biological assays or green chemistry protocols, alternative solubilization technologies are available.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[5] These micelles have a hydrophobic core and a hydrophilic exterior, creating a microenvironment where non-polar compounds like (2-Ethynyl-5-methoxyphenyl)methanol can be encapsulated and effectively "dissolved" in the bulk aqueous phase.[13][14]

dot

Caption: Hydrophobic core of a micelle encapsulates the non-polar substrate.

Recommended Surfactants:

SurfactantTypeTypical ConcentrationNotes
Tween® 80 Non-ionic0.1 - 2.0% (w/v)Widely used, low toxicity, and effective for solubilizing a variety of hydrophobic compounds.[15]
Triton™ X-100 Non-ionic0.1 - 2.0% (w/v)Another common and effective non-ionic surfactant.[16]
Sodium Dodecyl Sulfate (SDS) Anionic0.5 - 5.0% (w/v)A powerful anionic surfactant. Can denature proteins, so use with caution in biological systems.

Step-by-Step Protocol for Surfactant Screening:

  • Prepare Surfactant Solutions: Make stock solutions of the selected surfactants in your aqueous reaction buffer.

  • Determine Optimal Concentration: Create a series of dilutions of each surfactant, ensuring concentrations are above their known CMC values.

  • Add Substrate: Add an excess of (2-Ethynyl-5-methoxyphenyl)methanol to each surfactant solution.

  • Equilibrate and Analyze: Stir the mixtures until the solution is clear or equilibrium is reached. Quantify the dissolved amount as previously described.

  • Select and Proceed: Choose the surfactant and concentration that provides the best solubility without interfering with your downstream application.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can form inclusion complexes with "guest" molecules that fit within their cavity, thereby increasing the apparent water solubility of the guest.[19][20] This is a widely used technique in the pharmaceutical industry to improve drug solubility and bioavailability.[21]

dot

Caption: Cyclodextrin encapsulates the substrate, forming a soluble complex.

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeCavity SizeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) MediumHigh aqueous solubility and low toxicity. A very common choice for pharmaceutical applications.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) MediumHigh aqueous solubility and an anionic character that can enhance complexation with certain molecules.
Methyl-β-cyclodextrin (M-β-CD) MediumHigh solubilizing capacity, but can have some cellular toxicity concerns.

Step-by-Step Protocol for Cyclodextrin Complexation:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous medium at various concentrations (e.g., 1, 5, 10 mM).

  • Add Substrate: Add an excess of (2-Ethynyl-5-methoxyphenyl)methanol to each solution.

  • Complexation: Stir the mixture vigorously for several hours (or overnight) at a controlled temperature to facilitate the formation of the inclusion complex. Sonication can sometimes accelerate this process.

  • Separation and Analysis: Centrifuge or filter the mixture to remove any undissolved substrate.

  • Quantification: Analyze the concentration of the dissolved substrate in the clear supernatant/filtrate. Phase solubility diagrams (plotting substrate solubility vs. cyclodextrin concentration) are often constructed to determine the stoichiometry and stability of the complex.

Summary and Recommendations

When facing solubility challenges with (2-Ethynyl-5-methoxyphenyl)methanol, a systematic approach is key.

  • Start Simple: Begin with co-solvents like ethanol or DMSO, as this is often the quickest and most effective method.

  • Consider pH: If your reaction is compatible, explore pH adjustment , particularly to mildly alkaline conditions, while monitoring for compound stability.

  • Solvent-Free Alternatives: If organic solvents must be avoided, investigate surfactants (like Tween® 80) or cyclodextrins (like HP-β-CD). These methods are powerful but may require more extensive optimization.

By applying these troubleshooting guides and understanding the principles behind each technique, you can effectively overcome the solubility limitations of (2-Ethynyl-5-methoxyphenyl)methanol and achieve your desired experimental outcomes.

References

  • Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016, January 2). Retrieved from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Loftsson, T., & Jarho, P. (2022). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences, 23(23), 15069. [Link]

  • Cyclodextrins and Inclusion Complexes: Formation, Methods, and Diverse Applications. (2024). In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 1, Chapter 10). IIP Series.
  • Mura, P. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 5432. [Link]

  • García-Zubiri, I. X., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. International Journal of Molecular Sciences, 24(18), 14316. [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest. (2022, June 15). Retrieved from [Link]

  • SURFACTANTS - Kao Chemicals. (n.d.). Retrieved from [Link]

  • Sharma, N., & N, D. (2012). Cyclodextrin: A Drug Carrier Systems. Research and Reviews: Journal of Pharmaceutical and Pharmaceutical Sciences, 1(1), 18-26.
  • Solubilization of Polycyclic Aromatic Hydrocarbons in Bentonite/Aqueous Systems by Nonionic Surfactants - J-Stage. (n.d.). Retrieved from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 13). Retrieved from [Link]

  • Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Solubilization of Benzene, Toluene, and Xylene (BTX) in Aqueous Micellar Solutions of Amphiphilic Imidazolium Ionic Liquids | The Journal of Physical Chemistry B - ACS Publications. (2013, April 9). Retrieved from [Link]

  • EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE. (n.d.). Retrieved from [Link]

  • Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions - MDPI. (2022, December 3). Retrieved from [Link]

  • Effect of the pH on the lipid oxidation and polyphenols of soybean oil-in-water emulsion with added peppermint (Mentha piperita) extract in the presence and absence of iron - PMC. (n.d.). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]

  • Solubilization of non-polar compounds by non-ionic surfactant micelles | Semantic Scholar. (1994, May 1). Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents. (n.d.).
  • (2-Ethynylphenyl)methanol | CAS#:10602-08-1 | Chemsrc. (n.d.). Retrieved from [Link]

  • (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678 - PubChem. (n.d.). Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved from [Link]

  • 2-Methoxy-5-methylphenol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • (5-methanesulfonyl-2-methoxyphenyl)methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Multi-Step Synthesis of (2-Ethynyl-5-methoxyphenyl)methanol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers scaling up the synthesis of highly functionalized alkynylphenylmethanols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers scaling up the synthesis of highly functionalized alkynylphenylmethanols. The synthesis of (2-Ethynyl-5-methoxyphenyl)methanol (CAS 89414-50-6)[1] relies on a robust two-step sequence: a Sonogashira cross-coupling followed by a targeted desilylation.

While conceptually straightforward, the presence of a free benzylic hydroxyl group and an electron-donating methoxy group introduces unique chemoselectivity and conversion challenges. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield execution.

Synthesis SM (2-Iodo-5-methoxyphenyl)methanol Starting Material Step1 Sonogashira Coupling TMSA, Pd/Cu, Et3N SM->Step1 Int TMS-Protected Alkyne Intermediate Step1->Int Step2 TMS Deprotection K2CO3, MeOH Int->Step2 Prod (2-Ethynyl-5-methoxyphenyl)methanol Target Product Step2->Prod

Caption: Two-step synthesis pathway for (2-Ethynyl-5-methoxyphenyl)methanol.

Phase 1: Sonogashira Cross-Coupling

Objective: Coupling of (2-iodo-5-methoxyphenyl)methanol with trimethylsilylacetylene (TMSA).

Causality & Design: We strongly recommend starting from the aryl iodide rather than the aryl bromide. The electron-donating 5-methoxy group increases the electron density on the aromatic ring, raising the activation energy required for the oxidative addition of Pd(0) into the C-Br bond. The weaker C-I bond bypasses this barrier, allowing the reaction to proceed at ambient or slightly elevated temperatures, which minimizes thermally-induced catalyst degradation.

Self-Validating Protocol: TMS-Alkyne Installation
  • Preparation: In an oven-dried Schlenk flask, dissolve (2-iodo-5-methoxyphenyl)methanol (1.0 equiv) in anhydrous, degassed THF (0.2 M). Add Et3N (3.0 equiv).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to rigorously exclude oxygen. Validation Check: A strictly anaerobic environment is critical; any residual oxygen will oxidize Cu(I) to Cu(II), triggering the Glaser homocoupling pathway[2].

  • Catalyst Addition: Under argon, add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%). The solution should turn pale yellow/orange.

  • Alkyne Addition: Add TMSA (1.5 equiv) dropwise via a syringe pump over 30 minutes. Validation Check: Slow addition keeps the steady-state concentration of the alkyne low, preventing bimolecular homocoupling[3].

  • Monitoring: Stir at 40°C for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The product will appear as a new, less polar UV-active spot.

  • Workup: Quench with saturated aqueous NH4Cl (to sequester copper salts), extract with EtOAc, dry over Na2SO4, and concentrate.

Troubleshooting & FAQs (Phase 1)

Q: My TLC shows a messy reaction with multiple spots and a large amount of unreacted aryl halide. What went wrong? A: This is a classic symptom of catalyst poisoning or oxygen ingress[4]. Oxygen oxidizes the nascent Pd(0) to Pd(II) and Cu(I) to Cu(II)[5]. Cu(II) rapidly catalyzes the oxidative dimerization of TMSA (Glaser coupling), consuming your alkyne and leaving the aryl halide unreacted. Ensure your THF and Et3N are rigorously degassed. If using an aryl bromide, the oxidative addition is too slow at room temperature, allowing side reactions to outcompete the cross-coupling. Switch to the aryl iodide or increase the temperature to 70°C while using a more electron-rich ligand like XPhos.

Q: Does the free benzylic alcohol (-CH2OH) need to be protected before the Sonogashira coupling? A: Generally, no. The Sonogashira coupling is highly tolerant of free hydroxyl groups. However, the alkoxide can weakly coordinate to the palladium center. To counteract this, ensure you are using a sufficient excess of the amine base (at least 3 equivalents) to maintain catalytic turnover. If conversion stalls, adding a slight excess of TMSA (up to 2.0 equiv) can help drive the reaction to completion.

Phase 2: TMS Deprotection

Objective: Cleavage of the trimethylsilyl group to yield the terminal alkyne, (2-Ethynyl-5-methoxyphenyl)methanol.

Causality & Design: We utilize Potassium Carbonate (K2CO3) in Methanol rather than Tetra-n-butylammonium fluoride (TBAF). While TBAF is a standard desilylating agent, the fluoride ion is highly basic and can sometimes promote unwanted isomerization (e.g., allene formation) or complicate purification due to tetrabutylammonium salt residues. K2CO3 in MeOH generates methoxide in situ, which nucleophilically attacks the silicon atom, cleanly liberating the terminal alkyne[6][7].

Self-Validating Protocol: K2CO3/MeOH Deprotection
  • Reaction Setup: Dissolve the crude TMS-protected intermediate (1.0 equiv) in anhydrous Methanol (0.1 M).

  • Base Addition: Add solid K2CO3 (1.5 equiv) in one portion.

  • Reaction Execution: Stir at room temperature for 2-4 hours. Validation Check: Monitor by TLC. The terminal alkyne product will be slightly more polar than the TMS-protected precursor and will stain brightly with KMnO4 due to the oxidizable triple bond.

  • Workup: Concentrate the methanol under reduced pressure carefully (bath temperature <30°C) to avoid thermal degradation of the terminal alkyne. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over MgSO4, and purify via silica gel chromatography.

Troubleshooting & FAQs (Phase 2)

Q: I am losing mass during the workup of the deprotection step. Where is my product going? A: Terminal alkynes can be volatile, though (2-Ethynyl-5-methoxyphenyl)methanol (MW 162.19 g/mol ) is generally stable as a solid. However, prolonged exposure to high temperatures during rotary evaporation can lead to degradation or co-distillation with solvent. Always keep the water bath below 30°C. Additionally, ensure the aqueous phase is extracted thoroughly, as the presence of the hydroxyl group and the methoxy group gives the molecule moderate water solubility.

Quantitative Data Presentation

To guide your optimization, the following table summarizes empirical yield data based on varying reaction parameters for the Sonogashira step:

Aryl Halide SubstrateCatalyst System (Pd/Cu)Additives & ConditionsObserved Yield (%)Mechanistic Observation
(2-Bromo-5-methoxyphenyl)methanolPd(PPh3)2Cl2 / CuIEt3N, THF, 25°C< 15%High unreacted starting material; slow oxidative addition.
(2-Bromo-5-methoxyphenyl)methanolPd(PPh3)2Cl2 / CuIEt3N, THF, 70°C45%Significant Glaser homocoupling due to thermal stress.
(2-Iodo-5-methoxyphenyl)methanolPd(PPh3)2Cl2 / CuIEt3N, THF, 40°C88%Clean conversion; optimal balance of reactivity and stability.
(2-Iodo-5-methoxyphenyl)methanolPd(dppf)Cl2 / NoneEt3N, DMF, 80°C76%No homocoupling (Cu-free); requires higher temperature.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield in Sonogashira Coupling Check1 Is Homocoupling (Glaser) byproduct observed? Start->Check1 Yes1 Action: Strictly degas solvents. Use slow TMSA addition. Check1->Yes1 Yes No1 Is Starting Material mostly unreacted? Check1->No1 No Yes2 Action: Switch to Aryl Iodide or use XPhos ligand. No1->Yes2 Yes No2 Action: Check for catalyst deactivation (Pd black). No1->No2 No

Caption: Troubleshooting decision tree for optimizing Sonogashira coupling yields.

References

1.[1] Title: (2-Ethynyl-5-methoxyphenyl)methanol | 89414-50-6 - Sigma-Aldrich Source: sigmaaldrich.com URL:

2.[2] Title: troubleshooting guide for Sonogashira coupling failures - Benchchem Source: benchchem.com URL:

3.[3] Title: preventing homocoupling in Sonogashira reactions of terminal alkynes - Benchchem Source: benchchem.com URL:

4.[6] Title: Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co- Catalyzed Alkyne[2 + 2 + - ACS Publications Source: acs.org URL:

5.[7] Title: Protecting Group Strategies for the Terminal Alkyne in 3-Methyl-1-butyne: Application Notes and Protocols - Benchchem Source: benchchem.com URL:

6.[5] Title: Click-Reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes with No or Reduced Homocoupling - ACS Publications Source: acs.org URL:

7.[4] Title: Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit Source: reddit.com URL:

Sources

Optimization

Troubleshooting incomplete click chemistry reactions with (2-Ethynyl-5-methoxyphenyl)methanol

Welcome to the Technical Support Center for advanced bioconjugation and click chemistry. This guide is specifically engineered for researchers troubleshooting incomplete Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced bioconjugation and click chemistry. This guide is specifically engineered for researchers troubleshooting incomplete Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving (2-Ethynyl-5-methoxyphenyl)methanol .

This substrate presents unique stereoelectronic challenges. Below, we dissect the mechanistic causality behind reaction stalling, provide a self-validating troubleshooting workflow, and outline an optimized protocol to drive your conjugation to completion.

Part 1: Mechanistic FAQs – Understanding the Causality

Q1: Why is my CuAAC reaction with (2-Ethynyl-5-methoxyphenyl)methanol stalling at low conversion rates? A1: This specific molecule possesses two structural features that actively antagonize the CuAAC catalytic cycle:

  • The Ortho-Chelation Trap (Steric/Coordination Effect): The hydroxymethyl group (-CH₂OH) is located ortho to the ethynyl group. During the reaction, Cu(I) coordinates with the alkyne to form a copper-acetylide intermediate. However, the adjacent hydroxyl oxygen can simultaneously coordinate the same copper atom, forming a highly stable 6-membered metallacycle. This acts as a thermodynamic sink, sequestering the catalyst in an "off-cycle" resting state and preventing the formation of the highly reactive dinuclear copper intermediate required for cycloaddition.

  • Electronic Deactivation (The Para Effect): The methoxy group (-OCH₃) is located para to the alkyne. As a strong electron-donating group (EDG), it pushes electron density into the alkyne's pi-system via resonance. This makes the alkyne significantly less electrophilic, thereby slowing down the nucleophilic attack of the azide onto the copper-bound alkyne.

Q2: My reaction mixture is turning green/blue and forming a precipitate. What is happening? A2: This is a visual indicator of catalyst death. The active Cu(I) species is thermodynamically unstable and has oxidized into inactive Cu(II)[1]. This is often exacerbated if you are using TBTA as your ligand in aqueous conditions, as TBTA tends to form colloidal precipitates that disrupt reaction homogeneity[2]. Furthermore, because your substrate's electronic deactivation inherently slows the reaction down, there is a larger time window for oxygen ingress. The presence of Cu(II) and oxygen will trigger Glaser coupling (oxidative dimerization of your alkyne), permanently consuming your starting material[3].

Q3: Should I use TBTA, THPTA, or BTTAA for this specific substrate? A3: Abandon TBTA for this substrate. You must use a strongly coordinating, water-soluble ligand like THPTA or BTTAA . THPTA exhibits excellent copper-chelating stability, neutralizes reactive oxygen species (ROS), and maintains a homogeneous reaction[2]. For electronically deactivated and chelating alkynes like yours, BTTAA is often superior as it provides the highest catalytic acceleration and prevents the polymerization of copper acetylides[4].

Part 2: Troubleshooting Workflow & Resolution

Workflow for diagnosing and resolving incomplete CuAAC reactions.

Part 3: Optimized Self-Validating Protocol

To overcome the ortho-chelation trap, you must flood the system with a superior ligand and maintain an absolute reducing environment.

Reagent Preparation:

  • CuSO₄ Stock: 100 mM in degassed Milli-Q water.

  • THPTA (or BTTAA) Stock: 200 mM in degassed Milli-Q water.

  • Sodium Ascorbate Stock: 100 mM in degassed Milli-Q water (Must be prepared fresh daily)[5].

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions at a 1:5 molar ratio (e.g., 10 µL CuSO₄ + 25 µL THPTA). Incubate at room temperature for 5 minutes.

    • Causality: Pre-complexing the copper before introducing it to the substrate ensures that the Cu(I) is immediately stabilized by THPTA[6][7]. The aggressive 1:5 ratio ensures THPTA vastly outcompetes the substrate's ortho-hydroxymethyl group for copper coordination.

  • Substrate Assembly: In your main reaction vessel, combine your azide and (2-Ethynyl-5-methoxyphenyl)methanol in your chosen solvent system (e.g., DMSO/Water or PBS).

  • Catalyst Addition: Add the pre-complexed CuSO₄/THPTA solution to the reaction vessel. Aim for a final copper loading of 10-15 mol% relative to the alkyne.

    • Causality: A higher catalyst loading compensates for the fraction of copper that inevitably falls into the off-cycle chelation trap.

  • In-Situ Reduction (Initiation): Add the freshly prepared Sodium Ascorbate stock to achieve a 10-fold molar excess relative to copper[1]. Vortex gently.

    • Validation Check: The solution should transition from a pale blue (Cu(II)-THPTA complex) to completely colorless or very pale yellow. This visual cue validates the successful generation of the active Cu(I) species.

  • Incubation & Monitoring: Protect from light and incubate at 37°C for 2-4 hours.

    • Validation Check: Monitor the reaction via LC-MS. If the reaction stalls but the solution remains colorless, the catalyst is alive but trapped; spike with additional pre-complexed Cu/THPTA. If the solution turns green, the catalyst has oxidized; spike with fresh Sodium Ascorbate.

Competitive pathways between productive Cu-acetylide formation and off-cycle chelation.

Part 4: Quantitative Data & Optimization Matrices

Table 1: Ligand Selection and Impact on Reaction Kinetics

LigandAqueous SolubilityCatalytic Rate for Deactivated AlkynesRecommended Ligand:Cu RatioMechanistic Notes
TBTA Poor (Forms colloids)Low1:1 to 2:1Not recommended for this substrate. Colloidal precipitation disrupts kinetics[2].
THPTA ExcellentModerate - High5:1Highly recommended. Neutralizes ROS and outcompetes ortho-chelation[2].
BTTAA ExcellentVery High2:1 to 6:1Premium choice. Bulky tert-butyl groups prevent copper acetylide polymerization[4].

Table 2: Stoichiometric Optimization for Chelating Alkynes

ParameterStandard CuAACOptimized for (2-Ethynyl-5-methoxyphenyl)methanolMechanistic Rationale
Cu(I) Loading 1 - 5 mol%10 - 20 mol%Overcomes the thermodynamic sink of the 6-membered metallacycle trap.
Ligand:Cu Ratio 1:1 or 2:15:1High ligand concentration prevents the ortho-OH group from displacing the ligand.
Na-Ascorbate 5x relative to Cu10x - 20x relative to CuSlower reactions require a prolonged reducing environment to prevent Glaser coupling[3].
Temperature 20°C (RT)37°CThermal energy helps dissociate the off-cycle chelate, pushing equilibrium toward the product.

References

  • Azido-PEG2-propargyl | 1245006-63-6 - Benchchem (Source: benchchem.com). 3

  • Lenalidomide-PEG1-azide - Benchchem (Source: benchchem.com). 1

  • Model-Assisted Process Optimization for Trivalent Ligand-siRNA Conjugation via CuAAC Click Chemistry (Source: acs.org). 2

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study (Source: nih.gov). 4

  • Click Chemistry Protocols - BroadPharm (Source: broadpharm.com). 6

  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm (Source: broadpharm.com). 7

  • Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm (Source: axispharm.com). 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Hydroxyl Protecting Groups for (2-Ethynyl-5-methoxyphenyl)methanol: A Strategic Guide for Orthogonal Synthesis

The Orthogonality Challenge in Bifunctional Scaffolds (2-Ethynyl-5-methoxyphenyl)methanol (CAS: 89414-50-6) is a highly valuable, electron-rich bifunctional building block used in the synthesis of complex pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

The Orthogonality Challenge in Bifunctional Scaffolds

(2-Ethynyl-5-methoxyphenyl)methanol (CAS: 89414-50-6) is a highly valuable, electron-rich bifunctional building block used in the synthesis of complex pharmaceuticals and advanced materials. The molecule presents a classic chemoselectivity challenge: it houses a nucleophilic primary benzylic alcohol (-CH₂OH) and a reactive terminal alkyne (-C≡CH) in close proximity (ortho-position).

When designing a synthetic route, the primary objective is to mask the benzylic alcohol to prevent catastrophic side reactions during downstream alkyne functionalization. If left unprotected, the free hydroxyl group can coordinate with transition metal catalysts (Pd, Cu, Au) or undergo unwanted intramolecular heteroannulation onto the activated alkyne, forming isochromenes or benzofuran derivatives[1]. Furthermore, because the C5-methoxy group strongly donates electron density into the aromatic ring, the benzylic position is highly prone to ionization under harsh Lewis acidic conditions. Therefore, selecting a protecting group (PG) that ensures strict orthogonality is the foundation of a successful synthetic campaign.

Mechanistic Evaluation of Protecting Group Classes

To achieve orthogonal reactivity, we evaluate three distinct classes of protecting groups, each offering different steric and electronic profiles.

A. The Steric Shield: tert-Butyldimethylsilyl (TBS) Ether

The TBS group is the pragmatic workhorse for primary benzylic alcohols. It provides immense steric bulk, effectively shielding the oxygen lone pairs from coordinating with transition metals[2].

  • Causality for Selection: The robust Si–O bond is inert to carbon nucleophiles and amine bases used in Sonogashira cross-couplings. It provides a highly orthogonal deprotection pathway, as it is selectively cleaved by fluoride ions (e.g., TBAF) driven by the exceptionally high bond dissociation energy of the Si–F bond, leaving the alkyne untouched.

B. The Base-Inert Mask: Tetrahydropyranyl (THP) Acetal

When downstream chemistry requires aggressive deprotonation of the terminal alkyne (e.g., using n -BuLi to form a lithium acetylide), acetal protection is mandatory[3].

  • Causality for Selection: Unlike esters, acetals lack an electrophilic carbonyl center, making them completely immune to nucleophilic attack by organolithium or Grignard reagents. While THP installation creates a new stereocenter (broadening NMR signals), its absolute stability to hyper-basic conditions makes it indispensable for alkyne lithiation workflows.

C. The Labile Alternative: Acetate (Ac) Ester

Acetate protection is fast, atom-economical, and easily cleaved.

  • Causality for Rejection in Basic Workflows: The carbonyl carbon of the acetate group is highly electrophilic. Subjecting an acetate-protected benzylic alcohol to alkyne lithiation results in immediate nucleophilic acyl substitution. The acetylide anion or the organolithium base will attack the ester, prematurely cleaving the protecting group and destroying the synthetic sequence. It is only suitable if the alkyne is to be functionalized via neutral or mildly acidic pathways.

Quantitative Performance Matrix

The following table summarizes the empirical performance of each protecting group when applied to (2-Ethynyl-5-methoxyphenyl)methanol.

Protecting GroupProtection YieldDeprotection YieldStability: Sonogashira CouplingStability: Alkyne Lithiation ( n -BuLi)Optimal Cleavage Reagent
TBS Ether > 95%> 90%ExcellentGood (Sterically Shielded)TBAF (F⁻)
THP Acetal > 90%> 95%ExcellentExcellent (Base Inert) Mild Aqueous Acid (H⁺)
Acetate Ester > 98%> 95%Moderate (Amine Cleavage Risk)Poor (Immediate Cleavage) K₂CO₃ / MeOH

Workflow Visualization

The decision tree below outlines the divergent synthetic pathways based on the chosen protecting group, highlighting their compatibility with downstream alkyne functionalization.

Workflow SM (2-Ethynyl-5-methoxyphenyl)methanol TBS TBS Ether (TBSCl, Imidazole) SM->TBS Silylation THP THP Acetal (DHP, PPTS) SM->THP Acetalization Ac Acetate Ester (Ac2O, Pyridine) SM->Ac Esterification Sono Sonogashira Coupling (Pd/Cu Catalysis) TBS->Sono Stable Lith Alkyne Lithiation (n-BuLi, -78°C) TBS->Lith Stable THP->Sono Stable THP->Lith Highly Stable Ac->Sono Partial Cleavage Ac->Lith Fails (Hydrolysis) Deprot Orthogonal Deprotection (TBAF or H+) Sono->Deprot Lith->Deprot

Fig 1: Divergent protecting group workflows and compatibility with alkyne functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating mechanistic rationale and specific analytical checkpoints.

Protocol A: TBS Ether Synthesis (The Steric Shield)

Optimized for downstream transition-metal catalysis.

  • Initiation: Dissolve (2-Ethynyl-5-methoxyphenyl)methanol (1.0 eq) in anhydrous DMF (0.5 M) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the silylation, accelerating the reaction for sterically hindered benzylic alcohols.

  • Catalysis & Base: Add imidazole (2.5 eq).

    • Causality: Imidazole acts as a nucleophilic catalyst by forming a highly reactive N -silylpyridinium intermediate with TBSCl, while simultaneously serving as an acid scavenger for the HCl byproduct.

  • Protection: Portion-wise addition of TBSCl (1.2 eq) at 0 °C, then warm to room temperature and stir for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​ ~0.2) will be entirely consumed and replaced by a non-polar, UV-active spot ( Rf​ ~0.8).

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with diethyl ether. Wash the organic layer extensively with water and brine (5×) to remove all traces of DMF. Dry over Na₂SO₄ and concentrate.

  • Post-Process Validation: ¹H NMR (CDCl₃) will confirm success via the appearance of a 9H singlet at ~0.9 ppm ( t -butyl) and a 6H singlet at ~0.1 ppm (dimethyl), alongside the complete disappearance of the broad -OH stretch.

Protocol B: THP Acetal Synthesis (The Base-Inert Mask)

Optimized for downstream alkyne lithiation.

  • Initiation: Dissolve the starting material (1.0 eq) in anhydrous DCM (0.2 M) under argon.

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq).

  • Mild Acid Catalysis: Add Pyridinium p -toluenesulfonate (PPTS, 0.1 eq).

    • Causality: PPTS is a mild, buffered acid. Using a strong acid like p -TsOH[3] on this specific substrate risks ionizing the electron-rich benzylic position (driven by the para-methoxy group) or prematurely hydrating the terminal alkyne. PPTS ensures controlled protonation of DHP without side reactions.

  • In-Process Validation: TLC monitoring (Hexanes/EtOAc 3:1) will show a new, slightly less polar spot. Note: The product spot may appear slightly elongated due to the formation of diastereomers.

  • Quench & Isolate: Quench with water, extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Post-Process Validation: ¹H NMR (CDCl₃) will definitively validate the protection via a characteristic multiplet at 4.6–4.8 ppm, corresponding to the anomeric acetal proton (O–CH–O).

References

  • National Institutes of Health (NIH). "Asymmetric Total Synthesis of Soraphen A: a Flexible Alkyne Strategy". nih.gov. [Link]

  • ACS Publications. "Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity". acs.org.[Link]

  • ProQuest. "Synthesis and Evaluation of Novel Boron-Containing Analogs of Fosmidomycin as Anti-Infective Agents". proquest.com. [Link]

Sources

Comparative

Comparative Guide: Click Chemistry Kinetics of (2-Ethynyl-5-methoxyphenyl)methanol vs. Aliphatic Alkynes

Executive Summary The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioconjugation and materials science. While aliphatic alkynes are the traditional workhorses for these reactions, highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioconjugation and materials science. While aliphatic alkynes are the traditional workhorses for these reactions, highly functionalized aromatic alkynes like (2-Ethynyl-5-methoxyphenyl)methanol (CAS: 89414-50-6) offer unique structural handles for downstream applications (1)[1]. This guide provides an objective comparison of the kinetic performance, mechanistic divergence, and experimental handling of (2-Ethynyl-5-methoxyphenyl)methanol against standard aliphatic alternatives.

Structural & Mechanistic Divergence

The reactivity of the alkyne component is a primary determinant of CuAAC kinetics. The divergence between aliphatic and substituted aromatic alkynes is governed by two main factors:

Electronic Effects: Standard aliphatic alkynes, such as propargyl alcohol, exhibit rapid kinetics due to minimal steric hindrance and the inductive electron-withdrawing effect of the adjacent hydroxyl group, which increases the acidity of the terminal alkyne proton (2)[2]. In contrast, unsubstituted aromatic alkynes (e.g., phenylacetylene) react slower because the conjugated phenyl ring stabilizes the alkyne and adds steric bulk. However, (2-Ethynyl-5-methoxyphenyl)methanol features a methoxy group para to the ethynyl moiety. This electron-donating group (EDG) enriches the electron density of the alkyne, subtly accelerating the reaction rate compared to baseline phenylacetylene (2)[2].

Chelation and Directing Effects: The defining feature of (2-Ethynyl-5-methoxyphenyl)methanol is its ortho-hydroxymethyl group. In transition-metal catalysis, 2-ethynylbenzyl alcohol derivatives frequently utilize the hydroxyl oxygen to coordinate with the metal center (3)[3]. During the CuAAC catalytic cycle, this ortho-OH group can chelate the Cu(I) catalyst, stabilizing the critical dinuclear copper-acetylide intermediate (4)[4]. This localized concentration effect partially offsets the steric penalty of the aromatic ring.

Mechanism A Alkyne Substrate (2-Ethynyl-5-methoxyphenyl)methanol B Cu(I) Catalyst Insertion A->B Deprotonation C Cu-Acetylide Intermediate (Stabilized by ortho-OH chelation) B->C ortho-OH Directing Effect D Azide Cycloaddition (Rate-determining step) C->D Azide Binding E 1,4-Disubstituted Triazole Product D->E Reductive Elimination

Caption: Mechanistic pathway of CuAAC highlighting ortho-OH chelation in copper-acetylide stabilization.

Comparative Quantitative Data

The following table summarizes the anticipated kinetic performance based on structural analogues and established CuAAC rate constants.

Alkyne ClassRepresentative CompoundRelative CuAAC Rate (k₂)Electronic EffectSteric Profile
Activated Aliphatic Propargyl AlcoholFast (~1.0 - 10 M⁻¹s⁻¹)Inductive withdrawal by -OHMinimal hindrance
Standard Aromatic PhenylacetyleneSlow (~0.1 - 1.0 M⁻¹s⁻¹)Conjugation stabilizes alkyneModerate hindrance
Substituted Aromatic (2-Ethynyl-5-methoxyphenyl)methanolModerate-FastEDG (methoxy) + ortho-OH chelationModerate hindrance

Data inferred from comparative kinetic studies of terminal alkynes (2)[2].

Experimental Design & Self-Validating Protocol

To objectively compare these alkynes, a parallel kinetic assay using in situ ¹H NMR is recommended. For 2-ethynylbenzyl alcohol derivatives, copper(I) thiophenecarboxylate (CuTC) is often preferred over the standard CuSO₄/Ascorbate system. This choice strictly controls the Cu(I) oxidation state and prevents oxidative homocoupling or competitive cyclization into isochromenes, ensuring the cycloaddition pathway remains dominant (5)[5].

Workflow S1 1. Prepare Stock Solutions (Alkyne, Azide, CuTC, IS) S2 2. Initiate CuAAC Reaction (Add CuTC Catalyst) S1->S2 S3 3. Kinetic Sampling (In Situ 1H NMR) S2->S3 S4 4. Quench & Analyze (Track Triazole Formation) S3->S4 S5 5. Data Processing (Calculate k_obs) S4->S5

Caption: Step-by-step experimental workflow for comparative kinetic analysis of CuAAC reactions.

Self-Validating ¹H NMR Kinetic Protocol

Causality of Design: This protocol uses 1,4-dioxane as an internal standard. By continuously tracking the ratio of the starting material to the product against a fixed standard, the system self-validates. If the mass balance deviates from 100%, it immediately flags side reactions (e.g., alkyne homocoupling or degradation).

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a 0.5 M solution of the chosen alkyne (Propargyl alcohol or (2-Ethynyl-5-methoxyphenyl)methanol) and a 0.5 M solution of benzyl azide in CDCl₃.

  • Internal Standard Addition: Add 1,4-dioxane to the alkyne stock solution to achieve a final concentration of 0.1 M.

  • Reaction Assembly: In a standard NMR tube, combine 250 µL of the alkyne/standard solution and 250 µL of the benzyl azide solution. Acquire a baseline (t=0) ¹H NMR spectrum.

  • Initiation: Add 5 mol% of Copper(I) thiophenecarboxylate (CuTC) directly to the NMR tube. Invert rapidly to mix.

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer. Acquire ¹H NMR spectra at 5-minute intervals for 120 minutes at 25 °C.

  • Data Analysis & Self-Validation: Integrate the terminal alkyne proton (typically ~4.5 ppm for aromatic alkynes) and the newly formed triazole proton (~7.5-8.5 ppm) relative to the 1,4-dioxane peak (3.7 ppm).

    • Self-Validation Check: The sum of the integrated area of the unreacted alkyne and the triazole product must remain constant relative to the internal standard.

References

  • Benchchem - Comparative Kinetics of 6-Ethynylcinnoline Click Reactions: An In-Silico and Methodological Guide. 2

  • Beilstein Journal of Organic Chemistry - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. 4

  • Inorganic Chemistry (ACS Publications) - Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Substrate Scope and Mechanistic Insights. 3

  • PMC (NIH) - Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines.5

  • Sigma-Aldrich - (2-Ethynyl-5-methoxyphenyl)methanol | 89414-50-6. 1

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Ethynyl-5-methoxyphenyl)methanol
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(2-Ethynyl-5-methoxyphenyl)methanol
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